molecular formula C12H9BrFNO3 B15338140 Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B15338140
M. Wt: 314.11 g/mol
InChI Key: OWZDUCFUWZVPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring substituted with a bromo and fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 3-bromo-4-fluorobenzonitrile with ethyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 5-(3-Amino-4-fluorophenyl)isoxazole-3-carboxylate.

    Reduction: Formation of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-methanol.

    Oxidation: Formation of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-Bromo-4-chlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(3-Bromo-4-methylphenyl)isoxazole-3-carboxylate
  • Ethyl 5-(3-Bromo-4-nitrophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence its electronic properties and reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 5-(3-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3

InChI Key

OWZDUCFUWZVPSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.